molecular formula C10H14ClNOS B14409743 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide CAS No. 87685-23-2

2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide

Cat. No.: B14409743
CAS No.: 87685-23-2
M. Wt: 231.74 g/mol
InChI Key: MKWSIEOEOZUVGM-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide is an organochlorine compound that belongs to the class of aromatic amides. It is characterized by the presence of a 2-chloroacetamide group substituted by a 2,4-dimethylthiophen-3-yl and an ethyl group at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide typically involves the reaction of 2,4-dimethylthiophen-3-amine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted amides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dimethenamid: A related compound with similar structural features and applications.

    2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide: Another structurally similar compound with comparable properties.

Uniqueness

2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide is unique due to its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

87685-23-2

Molecular Formula

C10H14ClNOS

Molecular Weight

231.74 g/mol

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide

InChI

InChI=1S/C10H14ClNOS/c1-4-12(9(13)5-11)10-7(2)6-14-8(10)3/h6H,4-5H2,1-3H3

InChI Key

MKWSIEOEOZUVGM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(SC=C1C)C)C(=O)CCl

Origin of Product

United States

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